molecular formula C16H17F2N3O B6958319 N-[1-(2,4-difluorophenyl)cyclobutyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide

N-[1-(2,4-difluorophenyl)cyclobutyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B6958319
M. Wt: 305.32 g/mol
InChI Key: CURAEEDPBGJYRS-UHFFFAOYSA-N
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Description

N-[1-(2,4-difluorophenyl)cyclobutyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, a cyclobutyl ring, and a pyrazole carboxamide moiety

Properties

IUPAC Name

N-[1-(2,4-difluorophenyl)cyclobutyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O/c1-9-10(2)20-21-14(9)15(22)19-16(6-3-7-16)12-5-4-11(17)8-13(12)18/h4-5,8H,3,6-7H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURAEEDPBGJYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C(=O)NC2(CCC2)C3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-difluorophenyl)cyclobutyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclobutyl and pyrazole intermediates. The difluorophenyl group is introduced through a substitution reaction, followed by the formation of the carboxamide linkage. Common reagents used in these reactions include organometallic reagents, halogenating agents, and amide coupling reagents. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalytic processes can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-difluorophenyl)cyclobutyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[1-(2,4-difluorophenyl)cyclobutyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2,4-difluorophenyl)cyclobutyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,4-difluorophenyl)cyclobutyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of structural features, which can confer distinct chemical and biological properties. The presence of the difluorophenyl group can enhance stability and binding affinity, while the cyclobutyl and pyrazole moieties provide additional sites for interaction with molecular targets .

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